molecular formula C8H10O3S B1294744 2-(Phenylsulfonyl)ethanol CAS No. 20611-21-6

2-(Phenylsulfonyl)ethanol

Cat. No. B1294744
CAS RN: 20611-21-6
M. Wt: 186.23 g/mol
InChI Key: PQVYYVANSPZIKE-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)ethanol is a chemical compound with the molecular formula C8H10O3S . It is also known as phenylsulfonyl ethyl alcohol . This compound features a phenyl group attached to a sulfonyl (SO2) group, which is in turn connected to an ethanol (CH2CH2OH) moiety .


Molecular Structure Analysis

The molecular structure of 2-(Phenylsulfonyl)ethanol consists of a phenyl ring (C6H5), a sulfonyl group (SO2), and an ethanol group (CH2CH2OH). The compound is a colorless liquid with a molecular weight of approximately 186.23 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 177°C at 2 mmHg .
  • Density : 1.557 g/mL at 25°C .
  • Refractive Index : n20/D = 1.555 (literature value) .

Scientific Research Applications

1. Chemical Synthesis and Green Chemistry

2-Phenyl ethanol (2-PEA) is a valuable chemical with applications in various industries. Yadav and Lawate (2011) discussed the production of 2-PEA through the hydrogenation of styrene oxide using polyurea encapsulated catalysts. This process is notable for its clean and green approach, achieving complete conversion of styrene oxide with 100% selectivity to 2-PEA without the formation of isomerization or deoxygenated products, which are typically formed in methanol (Yadav & Lawate, 2011).

2. Development in Food Technology

Zarandona et al. (2020) explored the incorporation of 2-phenyl ethanol in chitosan films, taking advantage of its fragrance, bacteriostatic, and antifungal properties. The study developed chitosan films with 2-phenyl ethanol and created inclusion complexes with cyclodextrins to control the release of 2-phenyl ethanol, demonstrating its potential in food packaging and preservation applications (Zarandona et al., 2020).

3. Applications in Textile Industry

Brewer et al. (2010) investigated the photochemical destruction of 2-(phenylthio)ethanol on textile substrates, demonstrating its potential in creating self-detoxifying textiles. The study highlighted the efficient oxidation of the compound on nylon fabric dyed with Rose Bengal, suggesting its applicability in the development of innovative textiles (Brewer et al., 2010).

Safety And Hazards

  • Eye Irritation : Classified as Eye Irritant (Category 2) .
  • Skin Irritation : Classified as Skin Irritant (Category 2) .
  • STOT SE 3 : Specific Target Organ Toxicity (Single Exposure) - Respiratory System .
  • Flash Point : 113°C (closed cup) .

Future Directions

: Sigma-Aldrich: 2-(Phenylsulfonyl)ethanol

properties

IUPAC Name

2-(benzenesulfonyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVYYVANSPZIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174623
Record name Ethanol, 2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)ethanol

CAS RN

20611-21-6
Record name 2-(Phenylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20611-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(phenylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Phenylsulfonyl)ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,000 ml of an aqueous solution containing 509 g (2.16 mol) of sodium benzenesulfonate (dihydrate) was heated to 80°-90° C. and stirred. To this solution were added at the same time 539 g (4.31 mol) of ethylenebromohydrin and 100 ml of an aqueous solution containing 45 g of sodium hydroxide while maintaining the pH of the reaction solution at 7-8. After the addition was completed, the reaction solution was further stirred for 2 hours at 80°-90° C. and then cooled to room temperature. Then, the reaction solution was extracted with ethyl acetate. The ethyl acetate was concentrated and distilled off under reduced pressure to yield 113 g of the desired product having a boiling point of 172 to 174° C./0.4 mmHg.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
509 g
Type
reactant
Reaction Step One
Quantity
539 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
C Ni, F Wang, J Hu - docslib.org
2.1. 1. 2, 2-Difluoro-1-phenyl-2-(phenylsulfonyl) ethanol (3a) To a solution of benzaldehyde (la)(32 mg, 0.3 mmol), difluoromethyl phenyl sulfone (5)(48 mg, 0.25 mmol) and PTC 6a (14 …
Number of citations: 0 docslib.org
AN Kabra, RV Khandare, TR Waghmode… - Journal of Hazardous …, 2011 - Elsevier
Plant consortium-AG of Aster amellus Linn. and Glandularia pulchella (Sweet) Tronc. showed complete decolorization of a dye Remazol Orange 3R in 36 h, while individually A. …
Number of citations: 74 www.sciencedirect.com
J Wang, L Wu, X Hu, R Liu, R Jin, G Liu - Catalysis Science & …, 2017 - pubs.rsc.org
A mesoporous silica-based ruthenium/diamine-functionalized heterogeneous catalyst is prepared through the co-condensation of chiral 4-((trimethoxysilyl)ethyl)phenylsulfonyl-1,2-…
Number of citations: 13 pubs.rsc.org
TA Blizzard - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[20611‐21‐6] C 8 H 10 O 3 S (MW 186.2) InChI = 1S/C8H10O3S/c9‐6‐7‐12(10,11)8‐4‐2‐1‐3‐5‐8/h1‐5,9H,6‐7H2 InChIKey = PQVYYVANSPZIKE‐UHFFFAOYSA‐N ( protection of …
Number of citations: 0 onlinelibrary.wiley.com
X Gao, BL Gaffney, S Hadden… - The Journal of Organic …, 1986 - ACS Publications
Treatment of a dioxane solution of either la or lb with jV-(trimethylsilyl) imidazole (2.3 equiv for la; 1.3 equiv for lb) gives the MesSi derivatives 2c or 2b, respectively. The addition of 3.5 …
Number of citations: 28 pubs.acs.org
P Šlosarčíková, D Plachá, K Malachová, Z Rybková… - Folia Microbiologica, 2020 - Springer
The purpose was to investigate a simultaneous biodegradation of the recalcitrant monoazo dye Reactive Orange 16 (RO16) in a mixed culture consisting of a biofilm of Pleurotus …
Number of citations: 25 link.springer.com
GK Surya Prakash, J Hu, Y Wang, GA Olah - 2005 - Wiley Online Library
A general and efficient nucleophilic difluoromethylation of carbonyl compounds (both enolizable and non‐enolizable aldehydes and ketones) has been achieved by using a …
D Zhang, T Cheng, Q Zhao, J Xu, G Liu - Organic letters, 2014 - ACS Publications
A mild transformation in an aqueous medium for the one-pot synthesis of optically active β-hydroxy sulfones is described. The intermediates of β-keto sulfones obtained via a …
Number of citations: 37 pubs.acs.org
KM Elattar, A Fekri, NM Bayoumy, AA Fadda - Research on Chemical …, 2017 - Springer
The present review provides a survey on the structural features, synthetic methodologies, and reactions of phenyl sulfonylacetophenone, considered to be one of the most important …
Number of citations: 15 link.springer.com
GKS Prakash, L Gurung, PV Jog… - … A European Journal, 2013 - Wiley Online Library
No imines! A direct multicomponent protocol for the synthesis of highly diverse derivatives of β-fluoro (phenylsulfonyl) ethylamine has been developed (see scheme) by use of a Mannich…

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